molecular formula C11H14ClN B13055509 7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13055509
M. Wt: 195.69 g/mol
InChI Key: SZMHVFIDEZYARR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound with the molecular formula C11H14ClN It is a derivative of tetrahydronaphthalene, characterized by the presence of a chlorine atom at the 7th position and a methyl group at the 5th position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxy-1,2,3,4-tetrahydronaphthalene with methylamine . The reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk custom synthesis processes. These processes are designed to produce the compound in large quantities while maintaining high purity and consistency . The use of advanced manufacturing techniques and equipment ensures the efficient production of this compound for various applications.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .

Scientific Research Applications

7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine include:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern on the naphthalene ring.

Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

7-chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H14ClN/c1-7-5-8(12)6-10-9(7)3-2-4-11(10)13/h5-6,11H,2-4,13H2,1H3

InChI Key

SZMHVFIDEZYARR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1CCCC2N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.